molecular formula C13H11IN2O3 B2555265 Lenalidomide-I CAS No. 2207541-30-6

Lenalidomide-I

Katalognummer B2555265
CAS-Nummer: 2207541-30-6
Molekulargewicht: 370.146
InChI-Schlüssel: BKIUJJLYXXEGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenalidomide is a cancer drug also known by its brand name Revlimid . It is used to treat myeloma, myelodysplastic syndromes, follicular lymphoma, and mantle cell lymphoma . It works by stopping cancer cells from developing, stopping blood vessels from growing in the cancer, and stimulating part of the immune system to attack the cancer cells .


Synthesis Analysis

The synthesis of Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with 2,6 dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine to obtain 3- (4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione. This nitro intermediate is then hydrogenated at 50 psi pressure using a 10% Pd/C catalyst in 1,4-dioxane .


Molecular Structure Analysis

Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions . All molecules have a similar chemical structure, with a mutual phthalimide and glutarimide carbon skeleton distinguished only by the side chain .


Chemical Reactions Analysis

The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Physical And Chemical Properties Analysis

The structure and polymorphic modification of Lenalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action in Hematological Malignancies

Lenalidomide, a synthetic compound derived from thalidomide, exhibits significant activity against various hematological malignancies. Its mechanism of action encompasses both immunomodulatory effects and anti-angiogenic properties. It selectively targets subsets of myelodysplastic syndromes (MDS) and has demonstrated efficacy across a range of neoplastic conditions, indicating multiple potential targets of action (Kotla et al., 2009).

Efficacy in B-Cell Malignancies

Lenalidomide has made a major impact in treating B-cell malignancies. As a potent analog of thalidomide, it modulates the cytokine and cellular tumor cell microenvironment, exhibiting antitumor activity through the activation of T- and natural killer (NK) cell-mediated antitumor responses (Chanan-Khan & Cheson, 2008).

Impact on Immune System and Cancer Cell Microenvironment

Lenalidomide's mechanism can be subdivided into cancer cell-intrinsic, stromal, and immunological components. It not only arrests the cell cycle and induces apoptosis in malignant cells but also interferes with their interaction with the tumor microenvironment and stimulates a robust immunostimulatory activity (Semeraro et al., 2013).

Role in Erythroid Differentiation

Lenalidomide's efficacy, especially in myelodysplastic syndrome (MDS) without 5q deletions, is linked to its ability to induce erythroid differentiation. Patients responsive to lenalidomide often exhibit a defect in erythroid differentiation, suggesting that lenalidomide's therapeutic effect may be due to its differentiation-inducing properties (Ebert et al., 2008).

Effect on Cellular Function in CLL and Lymphoma

Lenalidomide has demonstrated efficacy in chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma through immune modulation and antiproliferative effects. It enhances T-cell immune synapse and augments NK-cell/T-cell effector functions, making it a candidate for combinatorial therapy in various lymphoma subtypes (Kritharis et al., 2015).

Novel Therapeutic Applications

Lenalidomide has shown potential in treating gastrointestinal angiodysplasia in von Willebrand disease and demonstrates anti-metastatic activity in various models. These findings expand its therapeutic applications beyond hematological malignancies (Khatri et al., 2018).

Modulation of Tumor Microenvironment

In CLL, lenalidomide repairs antitumor T-cell function, making it a viable candidate for immunotherapy. It modulates the tumor microenvironment, enhancing the efficacy of chronic lymphocytic leukemia treatments (Kater et al., 2014).

Lenalidomide's Immunomodulatory Effect

It acts as an immunomodulatory drug with direct antineoplastic activity and indirect effects on immune cells in the tumor microenvironment. Lenalidomide stimulates NK cell proliferation and enhances cytotoxicity, showing promise across multiple lymphoma subtypes (Gribben et al., 2015).

Wirkmechanismus

Target of Action

Lenalidomide-I, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex . It also interacts with specific transcription factors, namely IKZF1 and IKZF3 . These transcription factors play a crucial role in the regulation of immune response and are essential for the proliferation and survival of multiple myeloma cells .

Mode of Action

This compound modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It binds to this complex and induces the ubiquitination of IKZF1 and IKZF3 . This interaction leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. One of the key pathways influenced is the immune response pathway. This compound enhances the proliferative and functional capacity of T-lymphocytes . It also amplifies costimulatory signaling pathways that activate effector responses and suppress inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. Following oral administration, about 90% of the dose is eliminated in urine and 4% of the dose is eliminated in feces within ten days post-dose . Approximately 85% of the dose is excreted as this compound in the urine within 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The degradation of IKZF1 and IKZF3 transcription factors leads to the death of multiple myeloma cells . It also repairs antitumor T-cell function , showing efficacy in ongoing chronic lymphocytic leukemia (CLL) and lymphoma clinical trials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of tumor microenvironments can affect the drug’s mechanism of action . Furthermore, the drug’s efficacy can be influenced by the genetic makeup of the patient, such as the presence of specific genetic mutations .

Biochemische Analyse

Biochemical Properties

Lenalidomide-I interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . In lymphocytes, this compound induces rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .

Molecular Mechanism

This compound exerts its effects at the molecular level through a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, this compound induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as this compound in urine within 24 h .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound was given intraperitoneally for 21 consecutive days starting on Day 1 in a study . The combination was curative in the majority of mice with 8d pre-established syngeneic A20 lymphomas compared with vaccine or lenalidomide alone and induced immune memory .

Metabolic Pathways

This compound is involved in several metabolic pathways. Biotransformation of this compound in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Oral this compound is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% .

Subcellular Localization

It is known that this compound distributes into semen but is undetectable 3 days after stopping treatment .

Eigenschaften

IUPAC Name

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUJJLYXXEGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.